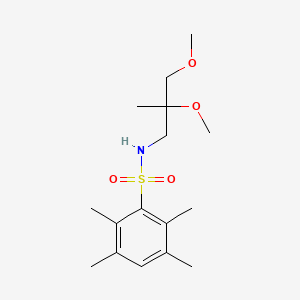

N-(2,3-dimethoxy-2-methylpropyl)-2,3,5,6-tetramethylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,3-dimethoxy-2-methylpropyl)-2,3,5,6-tetramethylbenzene-1-sulfonamide” is a chemical compound. Based on its name, it is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their SO2NH2 group. They are widely used in medicine for their antibacterial properties .

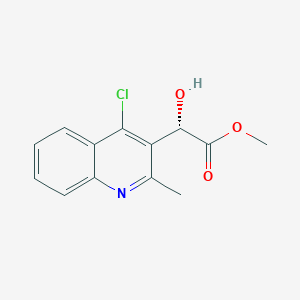

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring substituted with four methyl groups and a sulfonamide group. The sulfonamide group would be attached to a 2,3-dimethoxy-2-methylpropyl group .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

One-Pot Synthesis Catalysis : N-halosulfonamides, such as N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide, have been utilized as efficient catalysts in one-pot synthesis reactions. For example, they have catalyzed the synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones from aldehydes, phthalhydrazide, and dimedone under solvent-free conditions, demonstrating their utility in facilitating complex organic reactions (Ghorbani‐Vaghei et al., 2011).

Electrochemical Studies

Electrochemical Behavior and Radical Anion Formation : The electrochemical properties of sulfonamides have been explored, revealing insights into their redox behavior. Studies have shown how tertiary sulfonamides undergo stepwise reduction to form stable radical anions and dianions, offering a glimpse into their electrochemical versatility and potential in redox-related applications (Asirvatham & Hawley, 1974).

Synthesis of Derivatives and Polymers

Synthesis of Novel Derivatives : Research has also focused on using N-halosulfonamides for the synthesis of new chemical derivatives, such as pyrans and triazines. These studies highlight the reagents' role in promoting condensation and cyclization reactions, leading to the creation of compounds with potential medicinal and material science applications (Ghorbani‐Vaghei et al., 2014).

Molecular Structure and Interactions

Supramolecular Assembly and Coordination Geometry : Investigations into the molecular structures of sulfonamide derivatives have provided insights into their conformations and supramolecular interactions. These studies contribute to understanding how sulfonamides can be engineered to achieve desired molecular architectures and properties, potentially informing the design of materials and drugs (White et al., 1999).

Eigenschaften

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4S/c1-11-8-12(2)14(4)15(13(11)3)22(18,19)17-9-16(5,21-7)10-20-6/h8,17H,9-10H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPUJDAATQJSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C)(COC)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986720.png)

![Methyl 1-[3-(prop-2-enoylamino)phenyl]cyclobutane-1-carboxylate](/img/structure/B2986721.png)

![Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2986724.png)

![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)